6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
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Overview
Description
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under acidic or basic conditions to form the pyrano[3,2-d][1,3]dioxin ring system. The methoxy and phenyl groups are introduced through subsequent reactions, often involving nucleophilic substitution or electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
- 7-Azido-6-methoxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
- 6-Benzyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
What sets 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol apart from similar compounds is its specific combination of functional groups and its unique ring structure. This gives it distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
16718-95-9 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C14H18O5/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |
InChI Key |
FHXCXDUEKHFWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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